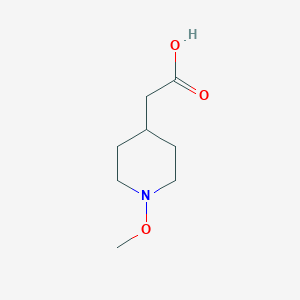
2-(1-Methoxypiperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxypiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in drug design .
Preparation Methods
The synthesis of 2-(1-Methoxypiperidin-4-yl)acetic acid involves several steps. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . Another method involves catalytic coupling reactions followed by hydrolysis to remove protecting groups, resulting in high yields and purity . Industrial production methods focus on optimizing reaction conditions to ensure scalability, cost-effectiveness, and safety .
Chemical Reactions Analysis
2-(1-Methoxypiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
2-(1-Methoxypiperidin-4-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1-Methoxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. For example, they can act as inhibitors of certain enzymes or as agonists/antagonists of specific receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
2-(1-Methoxypiperidin-4-yl)acetic acid can be compared with other piperidine derivatives, such as:
2-(1-Methylpiperidin-4-yl)acetic acid: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-(1-BOC-Piperidin-4-yl)acetic acid: This derivative contains a tert-butoxycarbonyl (BOC) protecting group, which affects its reactivity and applications in synthesis.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1-methoxypiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-12-9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
SBQRTXLKQMZSCM-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


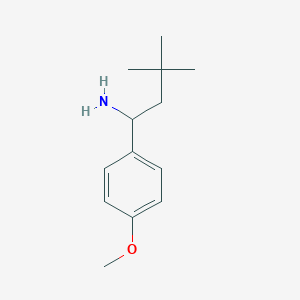

![2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL](/img/structure/B13255403.png)
amine](/img/structure/B13255410.png)
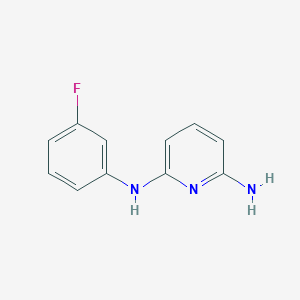

![3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B13255438.png)
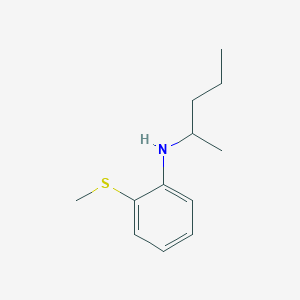
![Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13255445.png)
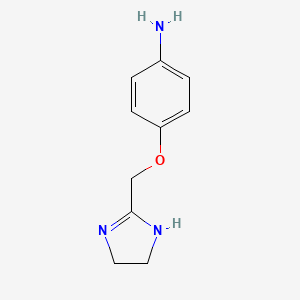
![2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol](/img/structure/B13255455.png)
![2-[(5-Methylheptan-3-yl)amino]butan-1-ol](/img/structure/B13255462.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline](/img/structure/B13255468.png)
amine](/img/structure/B13255479.png)
